(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol
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Overview
Description
(7-Aminotricyclo[22102,6]heptan-1-yl)methanol is a unique organic compound characterized by its tricyclic structureIts molecular formula is C8H13NO, and it has a molecular weight of 139.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable tricyclic precursor.
Amination: The precursor undergoes an amination reaction to introduce the amino group at the 7th position.
Hydroxylation: The final step involves the hydroxylation of the tricyclic structure to form the methanol group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and unique structure make it a useful probe in biological studies.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: A structurally similar compound without the amino and hydroxyl groups.
Bicyclo[2.2.1]heptan-2-ol: Another related compound with a different ring structure and functional groups.
Uniqueness
(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol is unique due to its combination of a tricyclic structure with both amino and hydroxyl functional groups. This combination provides a versatile platform for various chemical reactions and biological interactions, making it valuable in multiple research and industrial applications.
Properties
IUPAC Name |
(7-amino-1-tricyclo[2.2.1.02,6]heptanyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-7-4-1-5-6(2-4)8(5,7)3-10/h4-7,10H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDIQDKABWWSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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